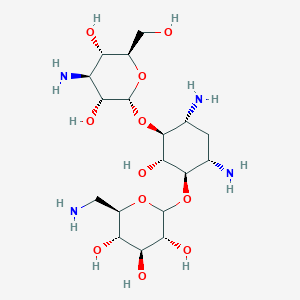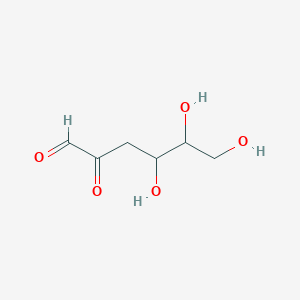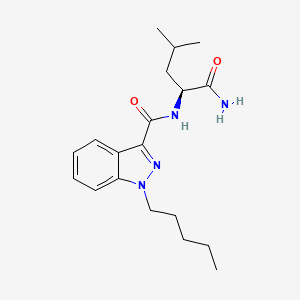
ADB-PINACA isomer 4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ADB-PINACA isomer 4 involves the combination of a 1-amino-4-methyl-1-oxopentan-2-yl group with a 1-pentyl-1H-indazole-3-carboxamide group . The synthetic route typically involves the following steps:
Formation of the indazole core: This is achieved through cyclization reactions involving hydrazine derivatives and appropriate carboxylic acids.
Attachment of the pentyl chain: This step involves alkylation reactions using pentyl halides.
Formation of the carboxamide linkage: This is achieved through amide bond formation reactions using appropriate amines and carboxylic acids.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This would include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
ADB-PINACA isomer 4 undergoes several types of chemical reactions, including:
Reduction: This involves the removal of oxygen atoms or the addition of hydrogen atoms, often resulting in the formation of alcohols or amines.
Substitution: This involves the replacement of one functional group with another, often resulting in the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various hydroxylated, ketonized, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
ADB-PINACA isomer 4 is primarily used in forensic and research applications . It is used as an analytical reference standard in mass spectrometry and other analytical techniques to identify and quantify synthetic cannabinoids in biological and environmental samples . Additionally, it is used in studies investigating the metabolism and toxicology of synthetic cannabinoids .
Wirkmechanismus
ADB-PINACA isomer 4 exerts its effects by acting as a potent agonist of the CB1 and CB2 receptors . These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes such as pain, mood, and appetite. The compound binds to these receptors with high affinity, leading to the activation of downstream signaling pathways that mediate its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
ADB-PINACA: The parent compound, which differs from ADB-PINACA isomer 4 by the position of the amino and oxopentan groups.
5F-ADB-PINACA: A fluorinated analog that has similar pharmacological properties but differs in its metabolic profile.
ADB-BUTINACA: An analog with a butyl side chain instead of a pentyl side chain, which affects its potency and efficacy.
Uniqueness
This compound is unique due to its specific regioisomeric structure, which can influence its binding affinity and activity at cannabinoid receptors. This structural variation can result in differences in its pharmacological and toxicological properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
2365471-05-0 |
|---|---|
Molekularformel |
C19H28N4O2 |
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-1-pentylindazole-3-carboxamide |
InChI |
InChI=1S/C19H28N4O2/c1-4-5-8-11-23-16-10-7-6-9-14(16)17(22-23)19(25)21-15(18(20)24)12-13(2)3/h6-7,9-10,13,15H,4-5,8,11-12H2,1-3H3,(H2,20,24)(H,21,25)/t15-/m0/s1 |
InChI-Schlüssel |
DHGROCCLLLHPHU-HNNXBMFYSA-N |
Isomerische SMILES |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)N[C@@H](CC(C)C)C(=O)N |
Kanonische SMILES |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(CC(C)C)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



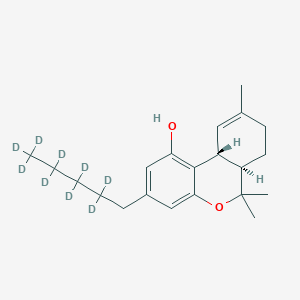
![N-[(5S,9R,10R,11S)-2-butan-2-ylidene-10-hydroxy-5,11-dimethyl-3,7,12-trioxo-9-(pyridin-3-ylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]-3-hydroxypyridine-2-carboxamide](/img/structure/B10765640.png)
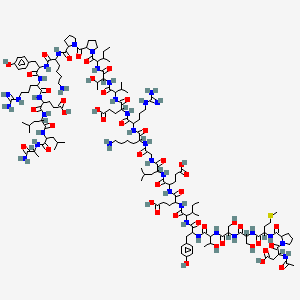


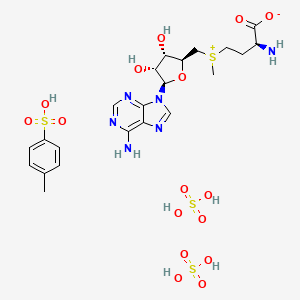
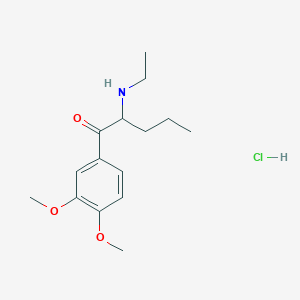
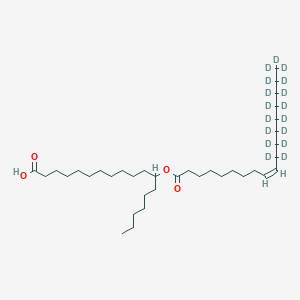
![3,4-dihydro-2-[(methylamino)methyl]-1(2H)-naphthalenone,monohydrochloride](/img/structure/B10765679.png)
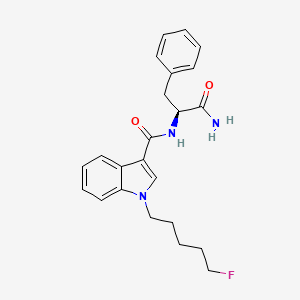
![(2R,3S,4S,5R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid](/img/structure/B10765715.png)
![5-[[1-[[1-[[1-[2-[[1-[[1-[[1-[[4-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[4-amino-1-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[2-[[1-[2-[[2-[[1-[6-amino-2-[(2-amino-3-methylpentanoyl)amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B10765732.png)
